molecular formula C22H15FN2O2S B2705215 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one CAS No. 946270-28-6

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one

Cat. No.: B2705215
CAS No.: 946270-28-6
M. Wt: 390.43
InChI Key: IAWWIBLLPUYPJZ-UHFFFAOYSA-N
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Description

3-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one is a synthetic small molecule for research use. Its structure incorporates a pyrazinone core, which is a privileged scaffold in medicinal chemistry, substituted with naphthalene and a fluorophenylthioacetone moiety. The naphthalene group is a common hydrophobic pharmacophore that can contribute to interactions with hydrophobic pockets in protein targets . The 4-fluorophenyl group is a frequent structural element in bioactive compounds, as the introduction of fluorine can influence a molecule's electronic properties, metabolic stability, and binding affinity . This specific molecular architecture suggests potential for investigation in various biochemical and pharmacological contexts. Researchers may explore its utility as a building block in organic synthesis or as a candidate for screening against a broad range of biological targets, such as protein kinases . Further laboratory studies are required to fully elucidate its specific mechanism of action, physicochemical properties, and research applications. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-naphthalen-1-ylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2S/c23-17-10-8-16(9-11-17)20(26)14-28-21-22(27)25(13-12-24-21)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWWIBLLPUYPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=CN=C(C3=O)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one is a derivative of pyrazine and belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A pyrazinone core
  • A naphthalenyl substituent
  • A thioether linkage with a fluorophenyl group

The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research on the biological activity of related thiadiazole and pyrazole derivatives indicates that they exhibit a range of pharmacological effects, including:

  • Antibacterial Activity : Some derivatives have shown significant antibacterial properties against various strains.
  • Antifungal Activity : Certain compounds in this class have demonstrated efficacy against fungal pathogens.
  • Antitumor Activity : Pyrazole derivatives are noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

While specific data on the mechanism of action for 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one is limited, insights can be drawn from studies on similar compounds:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR.
  • Reactive Oxygen Species (ROS) : Some compounds induce oxidative stress in cancer cells, leading to cell death.

Antitumor Studies

A study investigating the antitumor properties of various pyrazole derivatives found that certain modifications significantly enhanced their cytotoxicity against human cancer cell lines. For example, compounds with naphthalene or fluorophenyl groups exhibited improved activity against glioblastoma cells compared to their simpler analogs .

Antimicrobial Studies

Research has shown that thiadiazole derivatives possess notable antibacterial and antifungal activities. The incorporation of the fluorophenyl moiety may enhance these effects due to increased lipophilicity, facilitating better membrane penetration .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassNotable Findings
AntibacterialThiadiazolesSignificant activity against Gram-positive bacteria
AntifungalPyrazolesEffective against multiple fungal strains
AntitumorPyrazolesInduces apoptosis in glioblastoma cell lines
Anti-inflammatoryPyrazolesInhibits COX enzymes, showing lower ulcerogenic effects than standard drugs

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics . The thioether linkage in the compound enhances its reactivity and interaction with microbial enzymes.

Antioxidant Properties

The antioxidant activity of related compounds has been investigated using various assays, such as the DPPH radical scavenging method. These studies demonstrate that certain derivatives can exhibit antioxidant capabilities superior to well-known antioxidants like ascorbic acid . This suggests that 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one may also possess similar properties.

Anticancer Activity

Numerous studies have explored the anticancer potential of pyrazine derivatives. For example, compounds with similar structural motifs have been tested against various cancer cell lines, showing promising cytotoxic effects. Notably, some derivatives demonstrated higher efficacy against glioblastoma and breast cancer cell lines compared to standard chemotherapeutic agents . This highlights the potential of 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(naphthalen-1-yl)pyrazin-2(1H)-one in cancer therapy.

Anticonvulsant Effects

Recent research has also focused on the anticonvulsant properties of related compounds. Certain pyrazine derivatives have shown effectiveness in models of induced convulsions, suggesting that they may provide therapeutic benefits for epilepsy and other neurological disorders .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various pyrazine derivatives, it was found that modifications to the thioether group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Screening

A series of synthesized pyrazine derivatives were screened for anticancer activity using MTT assays against several cancer cell lines. The results indicated that compounds with naphthalene substitutions had increased cytotoxicity, particularly against MDA-MB-231 (triple-negative breast cancer) cells. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents influenced their effectiveness .

Case Study 3: Antioxidant Activity Assessment

In evaluating the antioxidant capacity of pyrazine derivatives, one study reported that certain compounds exhibited DPPH radical scavenging activities significantly higher than ascorbic acid. This suggests that these compounds could be used in formulations aimed at combating oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares structural motifs with several classes of heterocycles:

  • Pyrazinone Derivatives: Compounds like 11a and 11b () feature pyrazin-2(1H)-one cores with substituted benzyl groups. The thioether linkage in the target compound contrasts with the sulfonamide or ether linkages in analogs, which may alter electronic properties and hydrogen-bonding capacity .
  • Fluorinated Aromatic Systems: The 4-fluorophenyl group is recurrent in analogs such as 6h–6l () and chromenone derivatives (–5). Fluorination often enhances metabolic stability and binding affinity in medicinal chemistry .
Physicochemical Properties

Key physicochemical trends from analogs include:

  • Melting Points: Fluorophenyl-containing compounds exhibit wide melting ranges: 132–230°C for piperazine derivatives () vs. 227–245°C for pyrazolo-pyrimidinones (–5). The target compound’s melting point is unreported but may align with pyrazinone analogs (e.g., 11a, purity 98.3%) if crystallinity is comparable .
  • Purity and Stability: HPLC purity data for pyrazinones (98.3–99.7%) suggest robust synthetic protocols, likely applicable to the target compound. Thioether linkages, as in the target, may confer greater stability than sulfonamides under acidic conditions .

Table 1. Comparative Analysis of Structural Analogs

Compound Class Key Substituents Melting Point (°C) Purity (%) Notable Activity Reference
Piperazine sulfonamides 4-Fluorophenyl, sulfamoyl 132–230 N/A N/A
Pyrazinone derivatives 3-Cyanophenyl, thioether N/A 98.3–99.7 Antiproliferative
Pyrazolo-pyrimidinones 4-Fluorophenyl, chromenone 227–245 N/A Anticancer (patented)
Pyrazolines Thienyl, nitrophenyl N/A N/A Electroluminescent studies

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